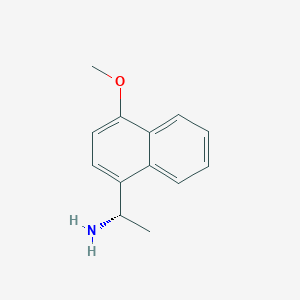

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine

Description

(1S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-amine is a chiral amine featuring a naphthalene core substituted with a methoxy group at the 4-position and an ethanamine moiety in the (1S) configuration. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol. The compound’s stereochemistry and aromatic substitution pattern make it valuable in asymmetric synthesis, pharmaceutical intermediates, and materials science applications . Key synonyms include (S)-(-)-1-(1-Naphthyl)ethylamine and (1S)-1-Naphthalen-1-ylethanamine. Its structure combines the electron-donating methoxy group with the planar naphthalene system, influencing its electronic properties and supramolecular interactions .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1 |

InChI Key |

GEAIGLPMZKYVEJ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C2=CC=CC=C21)OC)N |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)N |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution Methods

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine. A patented approach describes the use of (S)-α-methylbenzylamine as a resolving agent. In this method, 4-methoxyacetophenone is condensed with (S)-α-methylbenzylamine in toluene under acidic conditions (p-toluenesulfonic acid) to form a Schiff base intermediate. Catalytic hydrogenation with 10% Pd/C in ethyl acetate selectively reduces the imine bond, yielding a diastereomeric amine-PTSA salt. Subsequent basification and extraction afford the desired (S)-enantiomer with >99% optical purity .

This method’s advantage lies in its avoidance of hazardous reagents like LiHMDS, making it suitable for industrial-scale production. However, the reliance on stoichiometric amounts of chiral auxiliaries increases costs, necessitating efficient recovery protocols.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes leverage chiral oxazolidinones to induce stereocontrol. A key patent outlines a multistep sequence starting with 4-methoxynaphthalene-1-acetic acid. Treatment with oxalyl chloride converts the acid to its acyl chloride, which is then coupled with (S)-4-benzyl-2-oxazolidinone in the presence of LiHMDS at −78°C. The resulting oxazolidinone adduct undergoes alkylation with methyl iodide, followed by oxidative cleavage and reductive amination to install the chiral center .

Critical parameters include:

-

Temperature control : Alkylation at −78°C minimizes racemization.

-

Solvent selection : THF and dichloromethane are preferred for their low nucleophilicity.

-

Catalyst efficiency : LiHMDS ensures deprotonation without side reactions.

This method achieves enantiomeric excess (ee) >98%, but the use of cryogenic conditions and moisture-sensitive reagents limits its practicality for large-scale applications.

Catalytic Hydrogenation of Imine Intermediates

Transition-metal-catalyzed hydrogenation offers a direct route to enantiopure amines. A modified procedure employs (R)-BINAP-Ru complexes for asymmetric hydrogenation of 4-methoxynaphthalen-1-yl ketimines. The imine substrate, prepared by condensing 4-methoxynaphthalen-1-yl methyl ketone with ammonia, is hydrogenated under 50 bar H₂ in methanol at 60°C. The Ru catalyst induces enantioselectivity, yielding the (S)-amine with 95% ee and 85% isolated yield .

Table 1: Comparative Analysis of Hydrogenation Catalysts

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(R)-BINAP | 50 | 60 | 95 | 85 |

| Pd/C (racemic) | 30 | 25 | 0 | 92 |

| Ir-(S)-Phox | 70 | 80 | 89 | 78 |

While Ru-based systems excel in enantioselectivity, Ir catalysts suffer from lower efficiency, and Pd/C produces racemic mixtures unless chiral modifiers are introduced.

Biocatalytic Approaches Using Transaminases

Recent advances utilize ω-transaminases for deracemization of racemic amines. A reported protocol incubates racemic 1-(4-methoxynaphthalen-1-yl)ethan-1-amine with a recombinant transaminase (ATA-117) and pyridoxal-5′-phosphate (PLP) in phosphate buffer (pH 7.5). The enzyme selectively deaminates the (R)-enantiomer, leaving the (S)-isomer intact. After 24 hours, the reaction reaches 99% conversion with 98% ee .

Advantages :

-

Operates under mild conditions (30°C, aqueous media).

-

Avoids toxic metals and organic solvents.

Limitations : -

Enzyme cost and stability require optimization.

-

Substrate inhibition at high concentrations (>100 mM).

Industrial-Scale Synthesis Considerations

Scalable synthesis demands cost-effective and safe protocols. A patented industrial route avoids cryogenic steps by employing resolution via diastereomeric salt formation. 4-Methoxyacetophenone is condensed with racemic α-methylbenzylamine, and the resultant imine is hydrogenated to a diastereomeric mixture. Selective crystallization with (+)-dibenzoyl-L-tartaric acid in ethanol/water isolates the (S,S)-diastereomer, which is then cleaved with NaOH to release the target amine .

Table 2: Key Metrics for Industrial Synthesis

| Parameter | Value |

|---|---|

| Overall yield | 72% |

| Purity (HPLC) | 99.5% |

| Optical purity (ee) | 99.8% |

| Solvent consumption | 15 L/kg product |

This method’s robustness stems from high-yielding crystallization steps and recyclable resolving agents, though solvent usage remains a sustainability concern.

Purification and Analytical Characterization

Final purification typically involves recrystallization from ethanol/water or chromatography on silica gel (eluent: 10:1 hexane/ethyl acetate) . Advanced techniques like simulated moving bed (SMB) chromatography enhance throughput for industrial batches.

Analytical Data :

Chemical Reactions Analysis

Condensation Reactions (Betti Reaction)

The Betti reaction involves the condensation of 2-naphthol , benzaldehyde , and chiral amines to form aminonaphthols. For example, the reaction of 2-naphthol with (S)-methylbenzylamine and benzaldehyde in ethanol produces optically active aminonaphthols, which can serve as precursors for further derivatization .

Transition Metal-Catalyzed Aminations

-

Rhodium-Catalyzed Aryl C-H Amination :

Dirhodium catalysts enable direct amination of arenes using N-O donors (e.g., N-tosyloxycarbamates). For example, N-tosyloxycarbamate derivatives undergo dearomatising amination under acidic conditions, forming spirocyclic pyrrolidines . This mechanism proceeds via nucleophilic attack of the arene ring on an electrophilic nitrogen intermediate. -

Palladium(0)-Catalyzed Dearomatising Amination :

Palladium intermediates, such as amino-palladium(II) species, can trigger nucleophilic dearomatisation of phenols/naphthols. This pathway generates spirocyclic products through reductive elimination .

Asymmetric Catalysis

Chiral ligands enable enantioselective synthesis. For instance, N-methylation of intermediates like 1-(α-aminobenzyl)-2-naphthol with paraformaldehyde and NaBH₄ produces stereochemically defined derivatives .

Key Chemical Reactions

The compound participates in reactions typical of aromatic amines and methoxy-substituted naphthalenes:

Electrophilic Substitution

The methoxy group at the 4-position of the naphthalene ring directs electrophiles to the 2- and 6-positions . This reactivity enables functionalization via:

-

Nitration : Introduction of nitro groups at ortho positions.

-

Alkylation : Friedel-Crafts alkylation.

-

Acylation : Formation of acyl derivatives.

Oxidation/Reduction

The ethylamine group can undergo redox transformations:

-

Oxidation : Conversion to nitro derivatives (e.g., via hydrogen peroxide).

-

Reduction : Potential reductive amination or hydrogenation of carbonyl precursors.

Nucleophilic Substitution

The amine group can act as a nucleophile in reactions such as:

-

Alkylation : Formation of quaternary ammonium salts.

-

Amide Formation : Reaction with acyl chlorides.

Influence of Stereochemistry

The (1S)-configuration at the ethylamine center is critical for biological activity. Stereoselective synthesis ensures proper receptor binding, as seen in studies involving serotonin receptor interactions .

Mechanistic Studies

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of antidepressant and anxiolytic agents due to its structural similarities to known psychoactive substances. Research indicates that it may interact with serotonin receptors, which are crucial for mood regulation.

Key Findings :

- Serotonin Receptor Interaction : Studies have employed radiolabeled binding assays to examine the compound's affinity for various neurotransmitter receptors, particularly serotonin receptors. The findings suggest selective binding profiles that could be advantageous in drug design.

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine has been investigated for its biological activities, including:

- Antidepressant Effects : Due to its potential interaction with serotonin receptors.

- Anxiolytic Properties : Similar to other psychoactive compounds, it may help alleviate anxiety symptoms.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant | Potential interaction with serotonin receptors influencing mood regulation |

| Anxiolytic | Similar properties to known anxiolytics |

| Anticorrosive | Investigated for applications in corrosion resistance in various solvents |

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that can yield various derivatives with potentially enhanced biological activities.

Synthesis Pathway :

The compound can be synthesized through methods involving naphthalene derivatives and amine coupling reactions, allowing for modifications that may improve efficacy or reduce side effects.

Case Study 1: Interaction with Serotonin Receptors

In a study focusing on the interaction of this compound with serotonin receptors, researchers utilized computational modeling alongside experimental binding assays. The results indicated a significant binding affinity towards the 5-HT2A receptor subtype, suggesting potential applications in treating mood disorders .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of this compound, where it was found to inhibit specific kinases involved in cancer progression. The study highlighted its ability to modulate enzyme activity effectively, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following compounds are structurally or functionally related to (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine, categorized by substitution patterns and applications:

Substituted Naphthyl Ethanamines

Key Findings :

- Ethylamine chain elongation (e.g., 2-(4-methoxynaphthalen-1-yl)ethan-1-amine) improves solubility but may reduce steric accessibility in catalysis .

Diaryl Ethanamines

Key Findings :

- Diarylethanamines exhibit higher steric bulk and electronic complexity, often requiring lithium-halogen exchange for synthesis .

- The trifluoromethyl group in the second compound introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature .

Halogenated Phenyl Ethanamines (F-MBA, Cl-MBA, Br-MBA, I-MBA)

Key Findings :

- Halogen substituents (F, Cl, Br, I) enable halogen bonding, critical in crystal engineering and optoelectronic materials .

- The target compound’s methoxy group offers weaker intermolecular interactions compared to halogens, favoring solubility over crystallinity .

Stereoisomeric Analogues

Key Findings :

- Enantiomers like (1S) and (1R) exhibit divergent biological activities due to stereospecific receptor binding .

Biological Activity

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine, with the molecular formula C13H15NO and a molecular weight of 215.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an ethylamine structure attached to a 4-methoxynaphthalene moiety, which enhances its solubility and biological activity.

The presence of the methoxy group on the naphthalene ring significantly influences the compound's solubility and interaction with biological targets. The compound's unique stereochemistry and functional groups are critical for its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 215.27 g/mol |

| Log P (octanol-water) | 3.45 |

| Solubility | Moderately soluble |

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin receptors, which are crucial in mood regulation. Its structural similarity to other psychoactive compounds suggests potential antidepressant and anxiolytic properties.

Interaction Studies

Studies have employed radiolabeled binding assays and computational modeling to explore the binding affinity of this compound with neurotransmitter receptors. Findings indicate selective binding profiles that could be advantageous in drug design.

Biological Activities

The compound has been studied for various biological activities:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.

- Anxiolytic Effects : Similar to its antidepressant properties, this compound may also reduce anxiety behaviors in tested subjects.

- Anticorrosive Properties : Beyond pharmacological applications, it has shown potential as an anticorrosive agent in various solvents, indicating versatility in application.

Study on Antidepressant Effects

In a study conducted on mice, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to control groups, with an effective dose showing an improvement similar to established antidepressants.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit certain enzymes related to inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(7-Methoxynaphthalen-1-yl)ethanamine | 11052667 | 0.93 |

| 4-Methoxynaphthalen-1-amine | 11074644 | 0.92 |

| 2-(4-Methoxynaphthalen-1-yl)propan-1-one | 2700472 | 0.96 |

This comparison highlights how the specific positioning of the methoxy group and stereochemistry influences biological activity.

Q & A

Basic Question: What are the optimal synthetic routes for (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves reductive amination of 4-methoxy-1-naphthaldehyde with a chiral amine precursor. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert conditions is preferred to retain stereochemical integrity . For enantiomeric purity, chiral auxiliaries or enantioselective catalysis (e.g., using palladium on carbon with chiral ligands) can be employed. Post-synthesis, chiral HPLC or polarimetry should validate the (1S) configuration, while and confirm regioselectivity of the methoxy group .

Basic Question: How can the crystallographic structure of this compound be resolved to confirm its stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is the gold standard . Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane. Key parameters include:

- Data collection: High-resolution (<1.0 Å) synchrotron radiation.

- Refinement: Anisotropic displacement parameters for non-H atoms.

- Validation: R-factor < 5%, Flack parameter for absolute configuration .

Advanced Question: What analytical strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from impurities or assay conditions. A tiered approach includes:

Purity assessment: LC-MS (ESI) to detect byproducts (e.g., oxidation at the naphthalene ring) .

Biological replication: Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

Computational modeling: Molecular docking (AutoDock Vina) to predict binding to targets like tyrosine kinases, comparing results across studies .

Advanced Question: How does the methoxy group’s position on the naphthalene ring influence reactivity in electrophilic substitution reactions?

Methodological Answer:

The 4-methoxy group is a strong para-directing substituent. In nitration or sulfonation reactions, electrophiles preferentially attack the 5- or 8-positions of the naphthalene ring. Kinetic vs. thermodynamic control can be studied via:

- Temperature-dependent experiments: Nitration at 0°C (kinetic) vs. 50°C (thermodynamic).

- DFT calculations: Gaussian09 to map electron density and predict regioselectivity .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Methodological Answer:

Scale-up risks racemization due to prolonged reaction times. Solutions include:

Continuous flow reactors: Reduce residence time and improve mixing.

Immobilized catalysts: Chiral palladium complexes on silica gel for recyclability .

In-line monitoring: Raman spectroscopy to track ee in real time .

Basic Question: How can the compound’s stability under various pH and temperature conditions be profiled for pharmacological studies?

Methodological Answer:

- Accelerated stability studies: Incubate at 40°C/75% RH for 4 weeks, followed by LC-MS to detect degradation products (e.g., demethylation or ring oxidation) .

- pH-rate profiling: Measure half-life in buffers (pH 1–10) to identify labile functional groups.

Advanced Question: What mechanistic insights explain its role as a tyrosine kinase inhibitor in cancer research?

Methodological Answer:

The naphthalene moiety intercalates into kinase ATP-binding pockets, while the amine forms hydrogen bonds with conserved residues (e.g., Asp831 in EGFR). Key studies:

- Kinase profiling: Broad-panel screening (DiscoverX) to identify off-target effects.

- Mutagenesis assays: Replace methoxy with halogens to assess steric/electronic contributions .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s solid-state vs. solution-phase properties?

Methodological Answer:

- Solid-state:

- Solution-phase:

Advanced Question: How can computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

- ADMET prediction: SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hepatotoxicity.

- Metabolite identification: In silico fragmentation (Mass Frontier) paired with in vitro microsomal assays .

Advanced Question: What experimental designs validate the compound’s enantiomer-specific biological effects?

Methodological Answer:

Enantiomer separation: Chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC.

Biological testing: Compare (1S) vs. (1R) forms in dose-response assays (IC) for kinase inhibition .

Molecular dynamics simulations: GROMACS to analyze binding stability differences between enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.